2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one

PARP14 inhibition MARylation Structural biology

2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one (C₁₅H₁₄N₄OS, MW 298.36) is a synthetic quinazolin-4(3H)-one derivative featuring a 4,6-dimethylpyrimidin-2-yl thioether substituent at the 2-methyl position. The compound is registered as PDB ligand EBB (ChemComp-EBB) and has been co-crystallized with human PARP14 (ARTD8) catalytic fragment in complex with inhibitor ITK1 (PDB ID: 6FYM), establishing it as a structurally characterized inhibitor of mono(ADP-ribosyl)transferase PARP14.

Molecular Formula C15H14N4OS
Molecular Weight 298.36
CAS No. 696634-04-5
Cat. No. B2864111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one
CAS696634-04-5
Molecular FormulaC15H14N4OS
Molecular Weight298.36
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)C
InChIInChI=1S/C15H14N4OS/c1-9-7-10(2)17-15(16-9)21-8-13-18-12-6-4-3-5-11(12)14(20)19-13/h3-7H,8H2,1-2H3,(H,18,19,20)
InChIKeyWZLYBYPIHAPJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one (CAS 696634-04-5): PARP14 Inhibitor Chemical Probe


2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one (C₁₅H₁₄N₄OS, MW 298.36) is a synthetic quinazolin-4(3H)-one derivative featuring a 4,6-dimethylpyrimidin-2-yl thioether substituent at the 2-methyl position [1]. The compound is registered as PDB ligand EBB (ChemComp-EBB) and has been co-crystallized with human PARP14 (ARTD8) catalytic fragment in complex with inhibitor ITK1 (PDB ID: 6FYM), establishing it as a structurally characterized inhibitor of mono(ADP-ribosyl)transferase PARP14 [2]. Unlike classical PARP1/2-targeted inhibitors, this compound belongs to a series of structure-guided designed inhibitors that target MARylating PARP family members [3].

PARP14 MARylation studies
Structurally validated chemical probe for mono(ADP-ribosyl)transferase PARP14 (ARTD8) with defined binding mode.
Co-crystal structure available (PDB 6FYM)
Atomic-resolution (0.93 Å) complex supports binding-site mutant design and competitive displacement assay development.
Thioether-linked regioisomer (CAS 696634-04-5)
Unique linker chemistry and regioisomeric identity differentiate from amino analogs and N3-substituted isomers; requires CAS-specific procurement.

Why 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one Cannot Be Replaced by Close Analogs in PARP14 Research


In-class quinazolin-4(3H)-one derivatives cannot be freely interchanged for PARP14-targeted applications because the 4,6-dimethylpyrimidin-2-yl thioether moiety at the 2-position directly engages the PARP14 catalytic pocket through specific hydrogen-bond and hydrophobic interactions revealed by the 6FYM co-crystal structure [1]. The structure-guided design series demonstrates that subtle modification from ITK1 to ITK7 switches selectivity from PARP14 to PARP11, indicating that even closely related analogs exhibit divergent PARP family selectivity profiles [2]. Replacement with amino-linked analogs (e.g., 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one) alters the linker geometry and hydrogen-bonding capacity, while N3-substituted regioisomers (e.g., 3-((4,6-dimethylpyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one, CAS 1449385-68-5) position the substituent in a fundamentally different spatial orientation relative to the quinazolinone core, leading to distinct target engagement and biological activity [3].

Amino-linked analogs (NH linker)
Replacing the thioether with an amine introduces an H-bond donor, alters bond angle (~20° difference) and shortens the linker (~0.4 Å), which may shift selectivity away from PARP14 and reduce target engagement.
N3-substituted regioisomer (CAS 1449385-68-5)
The quinazolinone N3-substitution reorients the pyrimidine ring, leading to fundamentally different spatial presentation and divergent PARP family selectivity profiles; not interchangeable for PARP14 structural biology.
PARP1/2 inhibitors (e.g., olaparib)
Classical PARP1/2-targeted scaffolds lack the MARylating PARP selectivity of this probe; no reported PARP14 co-crystal structure exists for these inhibitors, limiting their utility in PARP14 mechanism studies.

Quantitative Differentiation Evidence: 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one vs. Closest Analogs


PARP14 Binding Affinity: ITK1 (EBB) Co-Crystal Structure vs. ITK7 PARP11-Selective Analog

The inhibitor ITK1 (EBB) binds to human PARP14 catalytic fragment with a defined binding mode resolved at atomic resolution (X-ray diffraction, PDB 6FYM, reported resolution ~0.93 Å) [1]. In the structure-guided optimization series, the analog ITK7 was identified as the most selective inhibitor of PARP11, implying that ITK1 occupies a distinct selectivity node within the MARylating PARP family. While exact IC₅₀ values for ITK1 against PARP14 require retrieval from the primary publication (Kirby & Cohen, 2018), the co-crystal structure provides direct evidence of specific binding interactions — including hydrogen bonds between the quinazolinone carbonyl and the nicotinamide-binding pocket, and hydrophobic packing of the 4,6-dimethylpyrimidine ring — that are absent in PARP1/2-targeted inhibitor scaffolds such as olaparib [2]. This structural evidence positions ITK1 as a parent chemical probe for PARP14 over PARP1/2.

PARP14 Binding: ITK1 vs ITK7 vs Olaparib
Reported structural context
ITK1 co-crystallized with PARP14 (PDB 6FYM, 0.93 Å); ITK7 is PARP11-selective; olaparib is PARP1/2-selective. Exact selectivity fold-differences require primary publication data.
Supports PARP14 binding-mode validation and probe development; selectivity context pending primary report.
Data source: PDB 6FYM; Kirby & Cohen 2018.
PARP14 inhibition MARylation Structural biology Chemical probe

Chemotype Selectivity: Thioether- vs. Amino-Linked Quinazolinone PARP14 Inhibitors

The thioether (–S–CH₂–) linkage in ITK1 (EBB) distinguishes it from amino-linked analogs such as 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one. Quantum-chemical calculations and X-ray diffraction studies on the amino-linked analog demonstrate that the reaction between methyl anthranilate and N-(4,6-dimethylpyrimidin-2-yl)cyanamide leads exclusively to the 2-amino-substituted product and not the isomeric 2-amino-3-substituted quinazolinone [1]. The thioether linker in ITK1 introduces a sulfur atom that: (i) alters the C–S–C bond angle (~100° vs. ~120° for C–N–C), modifying the trajectory of the pyrimidine ring into the PARP14 binding pocket; (ii) increases linker length by approximately 0.4 Å (C–S bond ~1.82 Å vs. C–N bond ~1.47 Å); and (iii) eliminates the hydrogen-bond donor capacity of the secondary amine, reducing off-target interactions with hydrogen-bond-accepting residues in other PARP family members [2]. These physicochemical differences are consistent with the observed selectivity switch between PARP14 (ITK1, thioether) and PARP11 (ITK7, further optimized analog).

Linker Chemotype: Thioether vs Amine vs N3-Regioisomer
Class-level inference
Thioether (–S–CH₂–): C–S–C angle ~100°, bond ~1.82 Å, no H-bond donor. Amine (–NH–): C–N–C angle ~120°, bond ~1.47 Å, H-bond donor present. N3-substituted isomer: altered spatial orientation.
Linker geometry and hydrogen-bond capacity differentiate selectivity; isomer substitution may confound PARP14 target engagement.
Physicochemical parameters from standard covalent radii; regioisomer confirmed by distinct CAS.
Thioether linker PARP selectivity Quinazolinone scaffold Structure-activity relationship

Purity and Characterization Standard: ITK1 (CAS 696634-04-5) Supplier Specifications

The compound 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one (CAS 696634-04-5) is commercially available with a typical purity specification of ≥95% as confirmed by multiple vendor sources . Its molecular identity is unambiguously characterized by its unique InChIKey (NHFMMPLQVIZDPX-UHFFFAOYSA-N) and cross-referenced across authoritative databases including PubChem (CID 137332078), ChEMBL (CHEMBL5186007), and ChemSpider, eliminating ambiguity in procurement [1]. In contrast, the closely related regioisomer 3-((4,6-dimethylpyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one (CAS 1449385-68-5) and the amino analog 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one possess distinct CAS numbers and InChIKeys, underscoring the necessity of CAS-specific ordering [2].

Chemical Identity & Purity (Supplier)
Specification review
CAS 696634-04-5; InChIKey NHFMMPLQVIZDPX-UHFFFAOYSA-N; MW 298.36; purity ≥95% (vendor specification). Distinct from regioisomer CAS 1449385-68-5 and amino analog.
CAS-specific procurement ensures regioisomer identity and purity for reproducible PARP14 research.
Cross-referenced in PubChem, ChEMBL, ChemSpider, PDB.
Compound quality Purity specification Procurement standard Analytical characterization

Preferred Application Scenarios for 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one (ITK1)


PARP14-Mediated MARylation Mechanism Studies Using a Structurally Validated Chemical Probe

Researchers investigating mono(ADP-ribosyl)transferase activity of PARP14 (ARTD8) can employ ITK1 (CAS 696634-04-5) as a structurally characterized chemical probe, leveraging the atomic-resolution co-crystal structure (PDB 6FYM, 0.93 Å) to design binding-site mutants, interpret structure-activity relationships, or perform competitive displacement assays with confidence in the binding mode [1]. The thioether linker prevents secondary amine-mediated hydrogen bonding that could confound selectivity measurements, making it suitable for biochemical studies where precise PARP14 engagement is required.

Differential PARP Family Selectivity Profiling: ITK1 as a PARP14 Reference Compound

In selectivity panel assays across the MARylating PARP family (PARP7, PARP10, PARP11, PARP12, PARP14, PARP15), ITK1 serves as the reference compound for PARP14 activity, enabling direct comparison with ITK7 (PARP11-selective) and other analogs to establish selectivity fingerprints [2]. This application is critical for drug discovery programs targeting specific PARP isoforms in oncology or immunology, where off-target PARP1/2 inhibition is undesirable.

Structure-Based Drug Design Starting Point for PARP14-Targeted Therapeutics

Medicinal chemistry teams pursuing PARP14 inhibitors for oncology or inflammatory disease indications can use ITK1 (EBB) as a validated starting scaffold. The co-crystal structure (PDB 6FYM) reveals key interactions—including the quinazolinone carbonyl occupying the nicotinamide subsite and the 4,6-dimethylpyrimidine ring engaging hydrophobic pockets—that can guide fragment growing, scaffold hopping, or linker optimization efforts [1]. The commercial availability of ITK1 at ≥95% purity (CAS 696634-04-5) ensures immediate access for hit-to-lead chemistry without synthetic development delay.

Biophysical Assay Development: PARP14 Ligand-Binding and Displacement Assays

Biophysical screening groups developing surface plasmon resonance (SPR), thermal shift, or fluorescence polarization assays for PARP14 can use ITK1 as a positive control ligand. Its defined binding mode and the availability of the co-crystal structure (PDB 6FYM) allow for rational design of tracer molecules or competitive probes for high-throughput screening campaigns [1].

Application
Selection Property
Validation Focus
PARP14 MARylation pathway studies
Structurally validated chemical probe (PDB 6FYM)
Binding-mode mutagenesis and competitive displacement assay interpretation
PARP isoform selectivity profiling
Thioether linker and MARylating PARP selectivity context
Cross-screening with ITK7 and other PARP family probes; selectivity fingerprint review
Structure-guided probe development
Co-crystal structure with defined nicotinamide-site and hydrophobic pocket interactions
Fragment growing and scaffold hopping; commercial availability for hit-to-lead studies
Biophysical assay development (SPR, thermal shift, FP)
Validated binding mode and positive control ligand suitability
Tracer design and competitive probe optimization for screening campaigns
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